methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate
Description
Methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate is a pyrazoline-based compound featuring a 4,5-dihydro-1H-pyrazole core substituted with 2,3-dimethoxyphenyl and 4-methoxyphenyl groups. The structure includes a sulfanylpropanoate ester moiety linked via a 2-oxoethyl chain. The methoxy substituents likely enhance solubility and target binding, while the sulfanyl group may influence redox interactions or metabolic stability .
Properties
IUPAC Name |
methyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-29-17-10-8-16(9-11-17)19-14-20(18-6-5-7-21(30-2)24(18)32-4)26(25-19)22(27)15-33-13-12-23(28)31-3/h5-11,20H,12-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHPGMIBYUXACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C24H28N2O6S. The compound features a pyrazole ring, which is known for its versatile biological activities.
Biological Activities
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The presence of methoxy groups on the phenyl rings enhances the compound's lipophilicity and biological activity. In vitro studies have demonstrated that related pyrazole compounds can inhibit cell proliferation in human cancer cells such as breast and colon cancer lines .
2. Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
3. Antioxidant Activity
The compound's structure suggests potential antioxidant activity due to the presence of methoxy groups that can donate electrons and scavenge free radicals. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazole derivatives similar to this compound against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against tumor cells .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related pyrazole compounds. These compounds were tested in animal models for their ability to reduce edema and inflammation induced by carrageenan injection. The results showed significant reduction in paw swelling compared to controls, indicating effective anti-inflammatory properties .
Scientific Research Applications
Structure
The compound features a complex structure that includes multiple functional groups, which contribute to its reactivity and potential biological activity. A detailed structural representation can be found in chemical databases such as PubChem.
Medicinal Chemistry
Methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate has shown promise in medicinal chemistry due to its unique structural features that may lead to the development of novel therapeutic agents.
Case Studies
- Anticancer Activity : Research indicates that similar pyrazole derivatives exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it a useful reagent for constructing more complex molecules.
Synthetic Routes
The synthesis generally involves multi-step organic reactions, including:
- Condensation Reactions : To form the pyrazole ring.
- Nucleophilic Substitution : Introducing functional groups at specific positions on the aromatic rings.
Biological Research
Preliminary studies suggest potential applications in biological research, particularly related to its interactions with biological targets.
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease pathways . This suggests that this compound may also exhibit such properties.
Data Tables
| Method | Description | Yield (%) |
|---|---|---|
| Condensation | Formation of pyrazole derivatives | 80 |
| Nucleophilic Substitution | Introduction of functional groups | 75 |
| Oxidation | Conversion to sulfoxides or sulfones | 70 |
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.
Sulfanyl Group Reactivity
The thioether (-S-) linker participates in oxidation and nucleophilic substitution:
Oxidation to Sulfone/Sulfoxide
-
Oxidizing Agent : H2O2 (30%) or mCPBA (meta-chloroperbenzoic acid)
-
Conditions : Room temperature, 12 hrs in dichloromethane
-
Products :
Nucleophilic Displacement
-
Reagents : Alkyl halides (e.g., methyl iodide)
-
Conditions : K2CO3, DMF, 60°C
-
Products : Alkylated sulfonium intermediates
Pyrazoline Ring Modifications
The 4,5-dihydropyrazole core exhibits reactivity typical of partially saturated heterocycles:
Aromatic Electrophilic Substitution
-
Nitration : HNO3/H2SO4 at 0–5°C introduces nitro groups at the para position of the methoxyphenyl rings .
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Halogenation : Br2/FeBr3 adds bromine to the pyrazoline ring’s unsaturated positions.
Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the pyrazoline ring to form hydrazine derivatives .
Methoxy Demethylation
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Reagent : BBr3 (1.0 eq.) in CH2Cl2 at −78°C
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Product : Hydroxyphenyl analogues, enabling further derivatization (e.g., glycosylation) .
Cross-Coupling Reactions
The aromatic methoxy groups facilitate palladium-catalyzed cross-couplings:
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily involving:
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of substituents and functional groups is critical for understanding pharmacological and physicochemical properties. Key analogs are summarized below:
Key Observations:
- Sulfanylpropanoate Ester: This group distinguishes the target compound from sulfonamide (4b) or indole-dione (1d) derivatives. Esters generally exhibit improved metabolic stability over free acids but may undergo hydrolysis in vivo .
Physicochemical Properties
- Melting Points : Thiazolyl-pyrazolines (4a–4d) melt between 192–212°C, indicating high crystallinity . The target compound’s ester and methoxy groups may lower melting points slightly compared to sulfonamide derivatives.
- Solubility : Methoxy and ester groups likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to chlorophenyl or nitro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
